molecular formula C6H11NO2 B2906027 (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol CAS No. 2169602-18-8

(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

Cat. No.: B2906027
CAS No.: 2169602-18-8
M. Wt: 129.159
InChI Key: BAAIBSCYAOWMPE-UHFFFAOYSA-N
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Description

(2-Oxa-5-azabicyclo[221]heptan-4-yl)methanol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-hydroxyproline as a starting material, which undergoes cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .

Scientific Research Applications

Chemistry

In chemistry, (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in various biochemical assays, helping to elucidate the mechanisms of biological processes .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with oxygen and nitrogen atoms, such as:

  • 2-Oxa-5-azabicyclo[2.2.1]heptane
  • 2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol

Uniqueness

What sets (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol apart is its specific substitution pattern and the presence of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAIBSCYAOWMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169602-18-8
Record name {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol
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